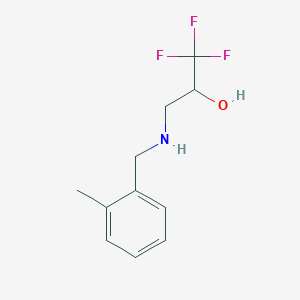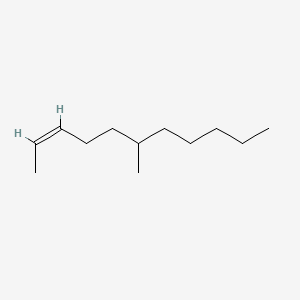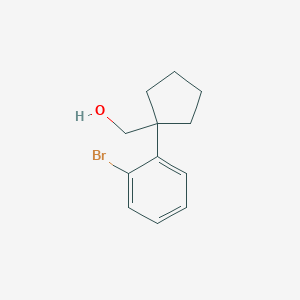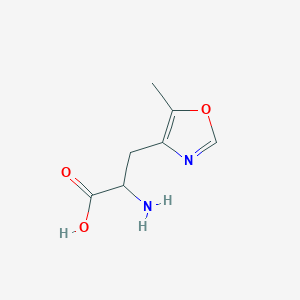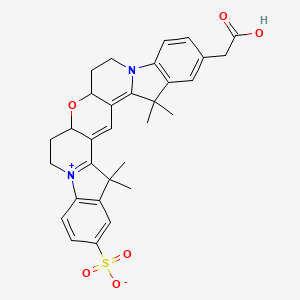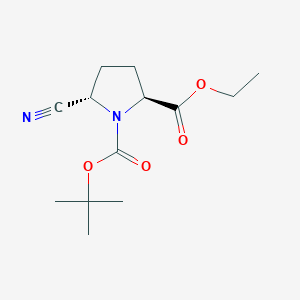
1-(tert-Butyl) 2-ethyl (2S,5S)-5-cyanopyrrolidine-1,2-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(tert-Butyl) 2-ethyl (2S,5S)-5-cyanopyrrolidine-1,2-dicarboxylate is a complex organic compound with a unique structure that includes a tert-butyl group, an ethyl group, and a cyanopyrrolidine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butyl) 2-ethyl (2S,5S)-5-cyanopyrrolidine-1,2-dicarboxylate typically involves multiple steps, starting from commercially available precursors. One common approach is the catalytic resolution of racemic mixtures using lipase enzymes, followed by specific chemical transformations to introduce the tert-butyl and ethyl groups . The reaction conditions often require precise control of temperature, pH, and solvent to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
1-(tert-Butyl) 2-ethyl (2S,5S)-5-cyanopyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as halides, amines, or ethers.
Applications De Recherche Scientifique
1-(tert-Butyl) 2-ethyl (2S,5S)-5-cyanopyrrolidine-1,2-dicarboxylate has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(tert-Butyl) 2-ethyl (2S,5S)-5-cyanopyrrolidine-1,2-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can lead to changes in cellular pathways and biological processes, making it a useful tool for studying biochemical mechanisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl (2S,5S)-2-ethyl-5-methylpiperazine-1-carboxylate
- tert-Butyl (2S,5S)-5-phenylpyrrolidine-1,2-dicarboxylate
Uniqueness
1-(tert-Butyl) 2-ethyl (2S,5S)-5-cyanopyrrolidine-1,2-dicarboxylate is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C13H20N2O4 |
|---|---|
Poids moléculaire |
268.31 g/mol |
Nom IUPAC |
1-O-tert-butyl 2-O-ethyl (2S,5S)-5-cyanopyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C13H20N2O4/c1-5-18-11(16)10-7-6-9(8-14)15(10)12(17)19-13(2,3)4/h9-10H,5-7H2,1-4H3/t9-,10-/m0/s1 |
Clé InChI |
PNSXUALFEXVBCM-UWVGGRQHSA-N |
SMILES isomérique |
CCOC(=O)[C@@H]1CC[C@H](N1C(=O)OC(C)(C)C)C#N |
SMILES canonique |
CCOC(=O)C1CCC(N1C(=O)OC(C)(C)C)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B13347382.png)
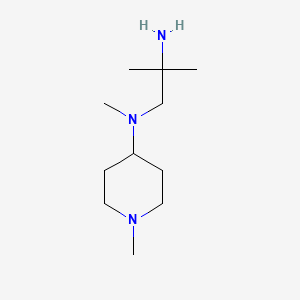
![(2-Isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanamine](/img/structure/B13347397.png)

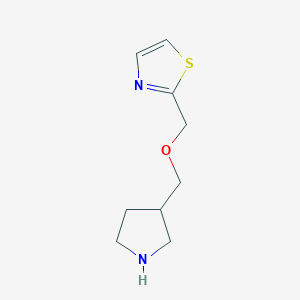
![6H-Thieno[2,3-b]pyrrole-4-carbaldehyde](/img/structure/B13347412.png)
